4-(3-アミノベンゾフラン-2-イル)-6-クロロ-7-メチル-2H-クロメン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

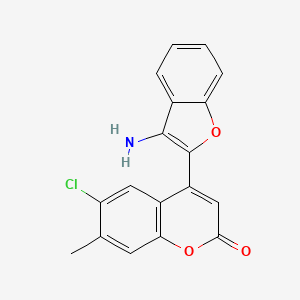

4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is a complex organic compound that features a benzofuran ring fused with a chromenone structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

科学的研究の応用

4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

作用機序

Target of Action

The primary targets of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system, where they catalyze the breakdown of acetylcholine, a neurotransmitter. Inhibition of these enzymes can increase the level of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . In particular, compound 5f, a derivative of the parent compound, showed the best inhibitory activity and exhibited mixed-type inhibition on AChE . This means that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the rate of reaction.

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway in the nervous system . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which is beneficial in conditions characterized by a decline in acetylcholine levels, such as Alzheimer’s disease .

Result of Action

The primary result of the action of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine in the brain . This can help improve cognitive function in conditions like Alzheimer’s disease. Furthermore, this compound showed activity on self- and AChE-induced Aβ-aggregation, which is a key feature of Alzheimer’s disease .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one typically involves a multi-step process. One common method starts with the cyclization of 2-hydroxy benzonitrile in the presence of t-BuOK in DMF at 80°C to form the benzofuran core . This intermediate is then reacted with various benzyl chloride derivatives in dry acetonitrile under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions

4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran or chromenone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.

類似化合物との比較

Similar Compounds

3-aminobenzofuran derivatives: These compounds share the benzofuran core and have been studied for similar applications in neurodegenerative diseases.

Chromenone derivatives: Compounds with a chromenone structure are also of interest for their biological activities.

Uniqueness

4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is unique due to its dual benzofuran-chromenone structure, which may confer distinct biological activities compared to compounds with only one of these moieties. Its specific substitution pattern also contributes to its unique properties and potential therapeutic applications.

生物活性

The compound 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is a novel derivative within the class of benzofuran compounds, which have garnered interest due to their diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structural motif combining a benzofuran moiety with a chromenone core. This structural diversity is pivotal for its biological interactions. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as aromatic nucleophilic substitution and cyclization reactions to form the desired derivatives .

1. Antioxidant Activity

Research indicates that derivatives of benzofuran exhibit significant antioxidant properties. The presence of the aminobenzofuran moiety enhances the electron-donating ability, which scavenges free radicals effectively. In vitro assays demonstrated that compounds similar to 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one can reduce oxidative stress markers in cellular models .

2. Anti-Cholinesterase Activity

A related study highlighted the anti-cholinesterase activity of 3-aminobenzofuran derivatives, showing potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The tested compounds demonstrated IC50 values ranging from 0.64 to 81.06 µM, with specific analogs exhibiting superior inhibitory effects compared to established drugs like donepezil . This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

| Compound | IC50 (µM) | AChE Inhibition | BuChE Inhibition |

|---|---|---|---|

| 4-(3-Aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one | TBD | TBD | TBD |

| Compound 5f (Reference) | 0.64 | High | High |

| Donepezil (Standard) | 0.15 | Moderate | Moderate |

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). For instance, compounds analogous to the target compound demonstrated selective cytotoxicity with IC50 values comparable to or better than established chemotherapeutics like Doxorubicin .

Case Study:

In a study involving HeLa cells, treatment with a structurally similar compound resulted in significant apoptosis induction, with early and late apoptotic cells increasing markedly compared to controls. The selectivity index (SI) indicated a favorable therapeutic window for these compounds.

4. Anti-Biofilm Activity

Recent investigations into the anti-biofilm properties of benzofuran derivatives revealed their capability to inhibit biofilm formation in various bacterial strains. The compound exhibited concentration-dependent effects, suggesting potential use as an antimicrobial agent .

The biological activities of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds inhibit key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.

- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancerous cells.

- Radical Scavenging: The unique structure allows for effective neutralization of reactive oxygen species (ROS).

特性

IUPAC Name |

4-(3-amino-1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3/c1-9-6-15-11(7-13(9)19)12(8-16(21)22-15)18-17(20)10-4-2-3-5-14(10)23-18/h2-8H,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVHTANBTOUCPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。